molecular formula C24H18S B1608658 5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol CAS No. 4435-66-9

5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol

Cat. No. B1608658
CAS RN: 4435-66-9
M. Wt: 338.5 g/mol
InChI Key: PABZFYBJRQNNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol involves the introduction of a phenyl group at the 5’-position of the terphenyl backbone, followed by thiolation. While specific synthetic routes may vary, researchers typically achieve this through aromatic substitution reactions or other suitable methods. Detailed synthetic procedures and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure comprises three phenyl rings (1,1’:3’,1’‘-terphenyl) connected by single bonds. The phenyl group at the 5’-position contributes to its unique properties. The thiol (-SH) functional group is attached to one of the phenyl rings. The symmetry and rigidity of the terphenyl core impact its physical and chemical behavior .

properties

IUPAC Name

2,4,6-triphenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18S/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABZFYBJRQNNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)S)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404470
Record name 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol

CAS RN

4435-66-9
Record name 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.